

Application Notes and Protocols for ML401

Dosage in In Vivo Animal Models

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Compound of Interest

Compound Name: ML401

Cat. No.: B15608195

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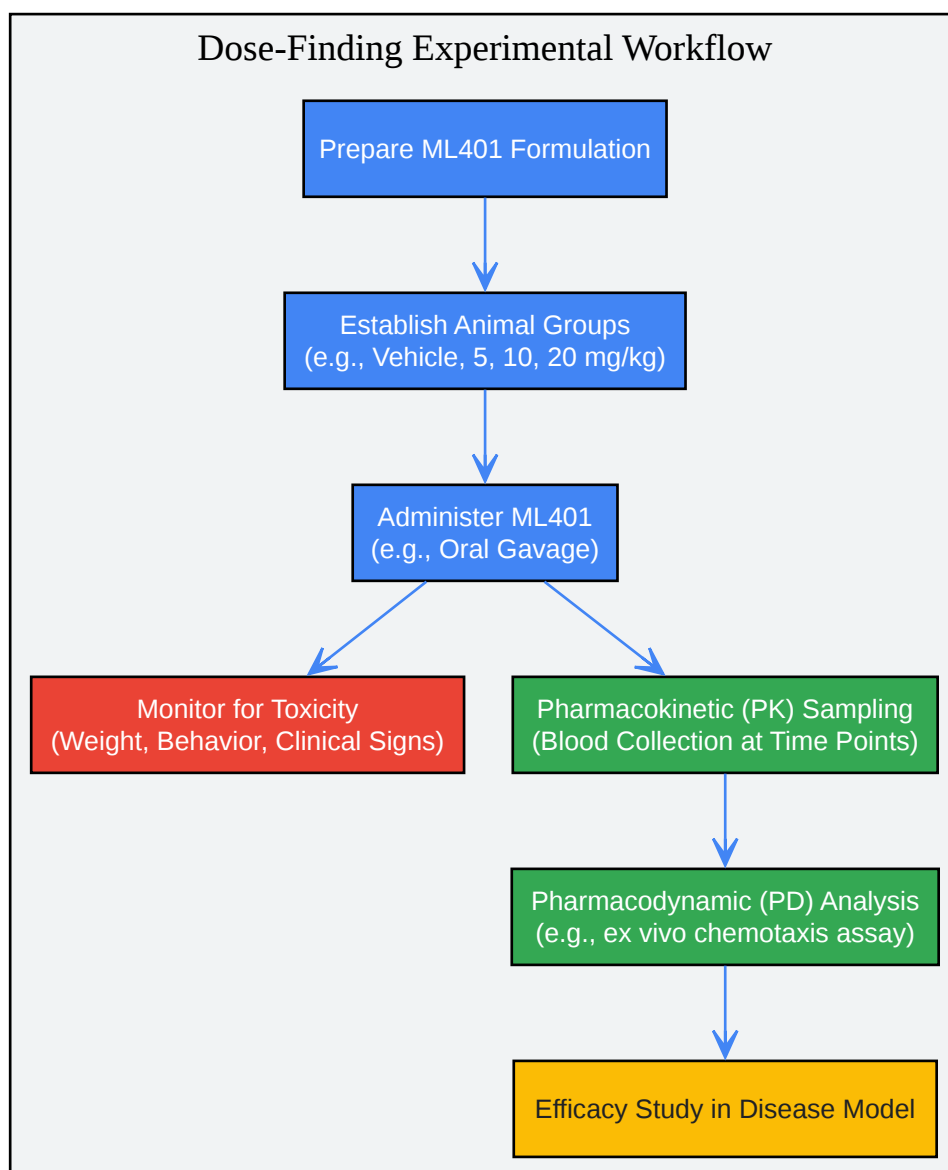
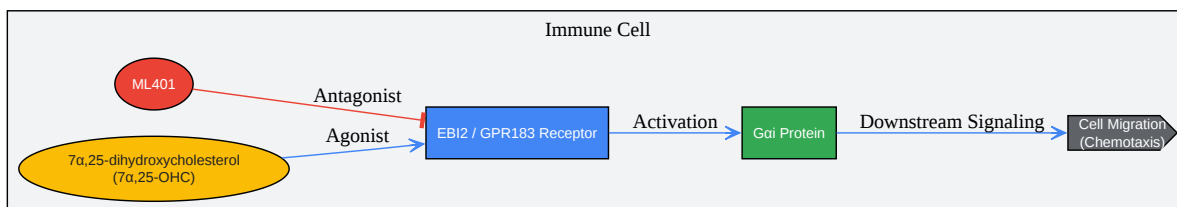
These application notes provide a comprehensive guide for the utilization of **ML401**, a potent and selective EBI2/GPR183 antagonist, in in vivo animal models. The following sections detail the mechanism of action, formulation protocols, recommended dosing strategies, and a framework for establishing study-specific experimental parameters.

Mechanism of Action

ML401 is a small molecule inhibitor that selectively antagonizes the EBI2/GPR183 receptor with high potency. EBI2 (Epstein-Barr virus-induced G-protein coupled receptor 2), also known as GPR183, is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating immune cell migration. The endogenous ligands for EBI2 are oxysterols, with $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC) being the most potent natural agonist.

The binding of $7\alpha,25$ -OHC to EBI2 initiates a signaling cascade through the $G_{\alpha i}$ subunit of the G protein complex. This signaling pathway is integral to the chemotaxis of various immune cells, including B cells, T cells, and dendritic cells, guiding their movement within lymphoid tissues. By blocking this interaction, **ML401** can modulate immune responses, making it a valuable tool for studying inflammatory and autoimmune diseases.

EBI2/GPR183 Signaling Pathway



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- To cite this document: BenchChem. [Application Notes and Protocols for ML401 Dosage in In Vivo Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15608195#ml401-dosage-for-in-vivo-animal-models\]](https://www.benchchem.com/product/b15608195#ml401-dosage-for-in-vivo-animal-models)

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